

In-Silico Docking of 2-Phenylbenzimidazole: A Comparative Guide to Biological Target Interactions

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Compound of Interest

Compound Name: 2-Phenylbenzimidazole

Cat. No.: B7731511

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico docking studies of **2-phenylbenzimidazole** and its derivatives against a range of biological targets implicated in various diseases. The data presented herein is collated from multiple studies to offer an objective overview of the compound's potential therapeutic applications, supported by experimental data and detailed methodologies.

Comparative Docking Performance of 2-Phenylbenzimidazole and Derivatives

The following tables summarize the quantitative data from various in-silico docking studies, comparing the binding affinities of **2-phenylbenzimidazole** and its analogs against different biological targets.

Anticancer Targets

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Standard Drug | Standard Drug Binding Energy (kcal/mol) | Reference |
|---|--------|------------------------------------|---------------------------|---------------------|---|-----------|
| Protein Kinase (CDK4/CycD1, Aurora B) | 2W96 | 2-Phenylbenzimidazole | -8.2 | Abiraterone acetate | - | [1][2][3] |
| Epidermal Growth Factor Receptor (EGFR) | - | Keto-benzimidazole derivative (7c) | -8.1 | Erlotinib | - | [4] |
| Epidermal Growth Factor Receptor (EGFR) T790M Mutant | - | Keto-benzimidazole derivative (1c) | -8.4 | - | - | [4] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | - | 2-Phenylbenzimidazole derivatives | - | - | - | [5] |
| Topoisomerase II | - | Triazole derivative (X) | - | Doxorubicin | - | [5] |

Antimicrobial Targets

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Standard Drug | Standard Drug Binding Energy (kcal/mol) | Reference |
|--|--------|--|---------------------------|---------------|---|-----------|
| Candida robusta Carbonic Anhydrase | 1S4N | 2-Phenylbenzimidazole derivatives | - | Griseofulvin | - | [6] |
| Staphylococcus aureus Dihydrofolate Reductase (DHFR) | 3FYV | N-alkylated 2-(substituted phenyl)-1H-benzimidazole (2g) | - | Iclaprim | - | [7] |
| E. coli Topoisomerase II / DNA gyrase | - | 1-(4-((1H-benzimidazol-1-yl)methylamino)phenyl)ethanone (C2) | - | Norfloxacin | - | [8] |
| S. aureus Topoisomerase II / DNA gyrase | - | 1-(4-((1H-benzimidazol-1-yl)methylamino)phenyl)ethanone (C2) | - | Norfloxacin | - | [8] |

Anti-inflammatory Targets

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Standard Drug | Standard Drug Binding Energy (kcal/mol) | Reference |
|----------------------|--------|-------------------------------|---------------------------|---------------|---|-------------|
| Cyclooxygenase (COX) | 1CX2 | 2-Phenylbenzimidazole | -7.9 | - | - | [9][10][11] |
| Estrogen Receptor | 2E77 | 2-Methyl-1H-benzo[d]imidazole | -6.5 | - | - | [9][11] |

Antiviral Targets

| Target Protein | PDB ID | Ligand | Docking Score | Standard Drug | Reference |
|-----------------------------|--------|--|------------------------------|-----------------------|-----------|
| HIV-1 Reverse Transcriptase | 3V81 | N-substituted benzyl/phenyl acetamide (6i) | -13.775 (Fred docking score) | Nevirapine | [12] |
| SARS-CoV-2 Main Protease | 5R82 | Benzimidazole derivatives | -6.06 to -8.03 kcal/mol | Lopinavir, Nelfinavir | [13] |

Experimental Protocols for In-Silico Docking

The methodologies outlined below are a synthesis of the common protocols reported in the cited literature for performing in-silico docking studies with **2-phenylbenzimidazole** and its derivatives.

Ligand and Protein Preparation

- **Ligand Preparation:** The 3D structures of **2-phenylbenzimidazole** and its derivatives are drawn using chemical drawing software like ChemDraw. The structures are then subjected to

energy minimization using a suitable force field (e.g., MMFF94) in software like ChemBio3D or Avogadro.[6][14]

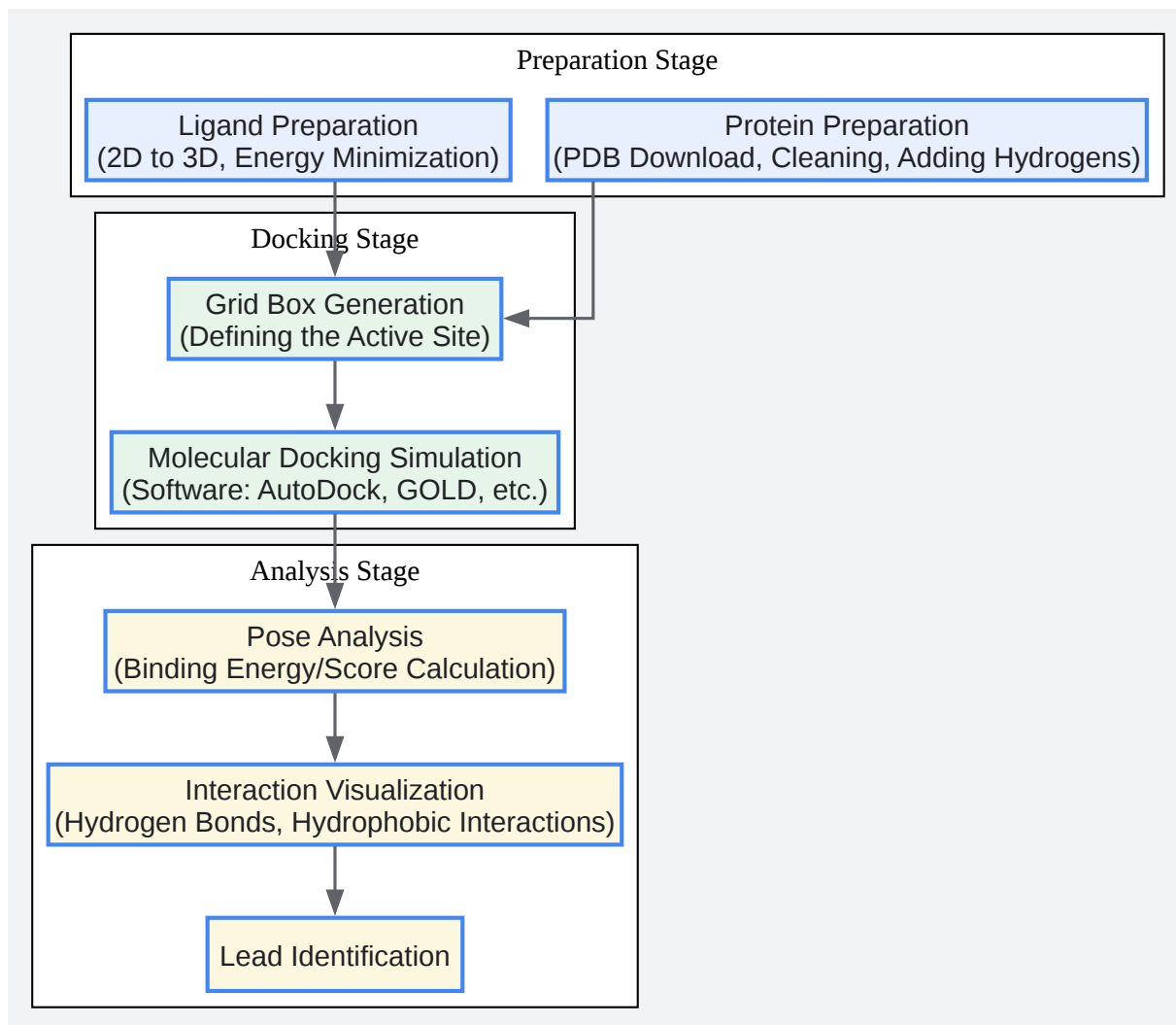
- **Protein Preparation:** The three-dimensional crystal structures of the target proteins are downloaded from the RCSB Protein Data Bank (PDB).[6][9] Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman or Gasteiger charges are assigned to the protein structure using tools like AutoDock Tools.[4][12]

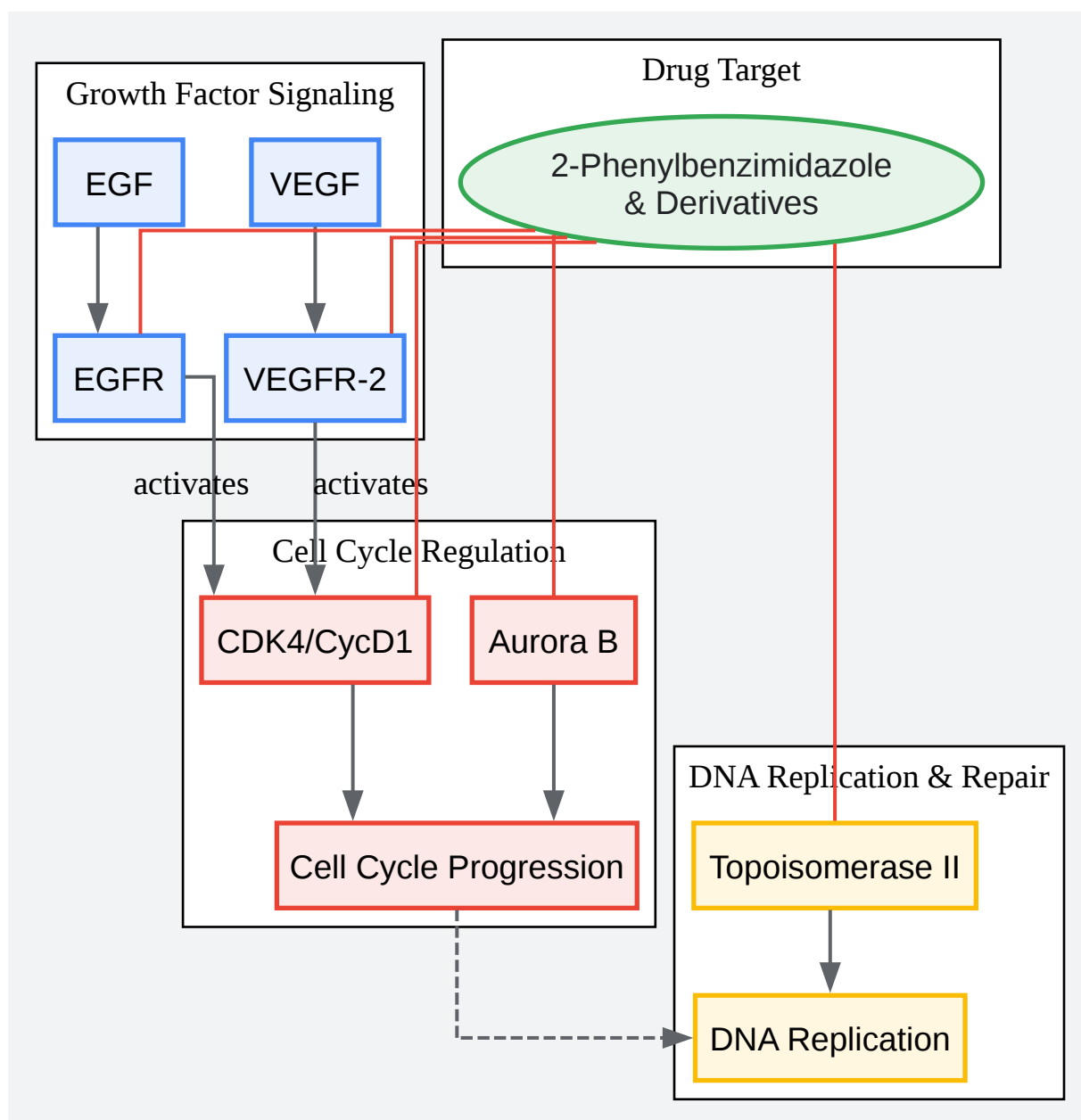
Molecular Docking Simulation

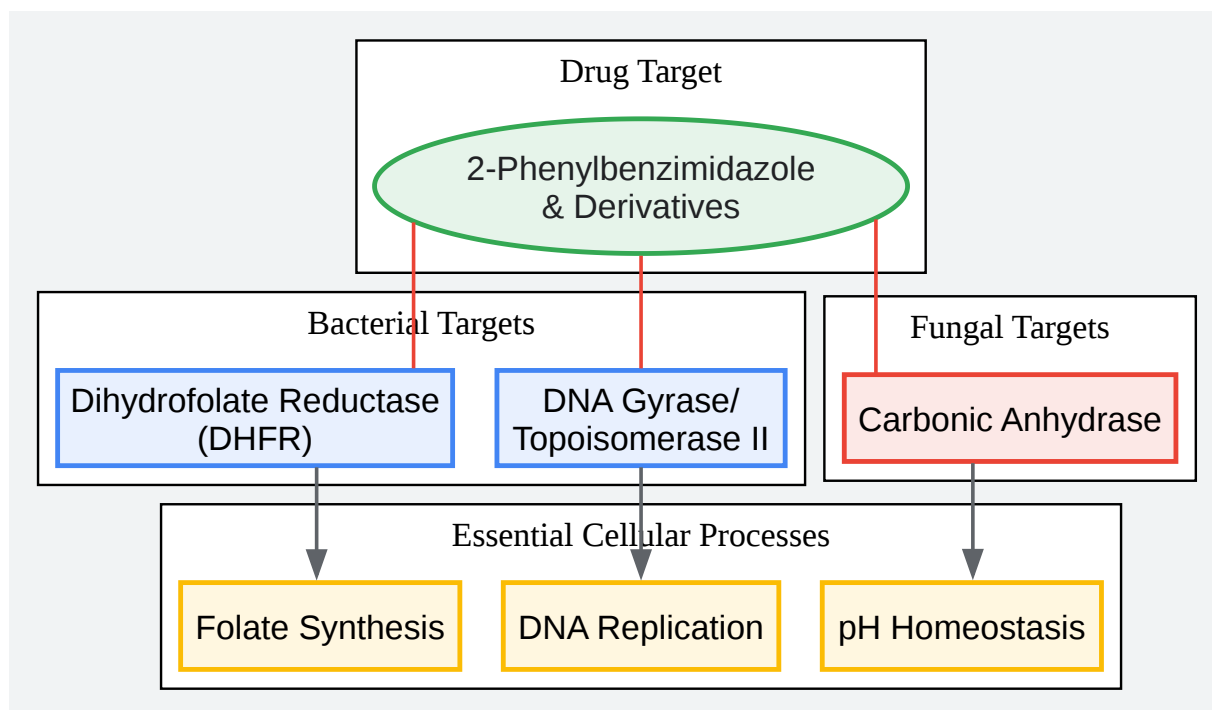
- **Software:** A variety of software can be used for molecular docking, including AutoDock Vina, GOLD, PyRx, and MOE.[1][3][6][9][15]
- **Grid Box Generation:** A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are crucial parameters and are determined based on the co-crystallized ligand's position or by active site prediction tools. For example, a grid box of 126 Å × 26 Å × 126 Å centered at (152.179, 167.664, 166.985) Å has been used for protein kinase docking.[1][3]
- **Docking Execution:** The docking simulation is performed, where the software explores various conformations and orientations of the ligand within the defined active site. The program calculates the binding energy or a docking score for each pose.
- **Analysis of Results:** The docking results are analyzed to identify the best-docked conformation, which is typically the one with the lowest binding energy or the highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.[1][3][16]

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways and the general workflow of an in-silico docking study.







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